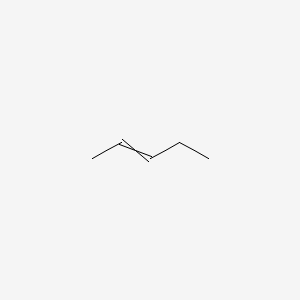

2-Pentene

Beschreibung

Significance of 2-Pentene in Contemporary Organic Synthesis and Catalysis

This compound holds significant importance in contemporary organic synthesis and catalysis due to its reactive double bond, which serves as a versatile building block for the construction of more complex molecules. cymitquimica.comontosight.ailookchem.com Its applications range from being an intermediate in the production of various chemicals to its use in the synthesis of polymers and other industrial products. lookchem.com

In organic synthesis, this compound participates in a variety of addition reactions across its double bond. These include hydrogenation to form pentane, halogenation (e.g., with Cl₂) to yield di- or trichloropentane derivatives, hydrohalogenation (e.g., with HBr or HCl) leading to substituted pentanes like 2- and 3-halopentane, and hydration in the presence of acid catalysts to produce pentanols. askfilo.combrainly.comlibretexts.orgchegg.comquora.com The regioselectivity of hydrohalogenation reactions with unsymmetrical reagents on this compound can lead to mixtures of products depending on the reaction conditions and the stability of intermediate carbocations. libretexts.orgquora.com

Catalysis plays a crucial role in reactions involving this compound. For instance, the partial hydrogenation of 2-pentyne to cis-2-pentene is a stereoselective synthesis route often employing palladium-based catalysts. Olefin metathesis, a powerful catalytic method for redistributing carbon-carbon double bonds, notably involves cis-2-pentene for the production of higher-value chemicals. wikipedia.org Studies have demonstrated the efficiency of using specific catalysts in olefin metathesis reactions involving cis-2-pentene to increase yield and reduce side reactions. Furthermore, this compound is involved in catalytic isomerization processes, which are valuable in various applications. Acidic catalysts, such as modified alumina or zeolites like H-ZSM-22, can catalyze the isomerization of this compound, leading to double bond migration (e.g., to 1-pentene) and skeletal isomerization to branched isomers like methylbutenes. materialsdesign.comacs.org The choice of catalyst and reaction conditions significantly influences the reaction pathway and product distribution. acs.org

Overview of this compound Isomerism in Reaction Systems

The existence of this compound as cis (Z) and trans (E) stereoisomers is a critical aspect influencing its behavior and the outcomes of reactions. cymitquimica.comfishersci.fivaia.com These geometric isomers differ in the spatial arrangement of the ethyl and methyl groups relative to the double bond.

Isomerization reactions involving this compound can interconvert these geometric isomers or lead to structural isomers. Cis-trans isomerization is a common process that can occur under various conditions, often catalyzed by acids, bases, or transition metal complexes. acs.orgnist.govnist.gov The equilibrium between the cis and trans isomers is influenced by thermodynamic factors, with the trans isomer generally being slightly more stable due to reduced steric hindrance. nist.govnist.gov

Beyond geometric isomerization, this compound can undergo skeletal isomerization, particularly at elevated temperatures and in the presence of acidic catalysts. materialsdesign.comacs.org This process involves the rearrangement of the carbon skeleton, potentially leading to the formation of branched C₅ alkenes, such as methylbutenes. materialsdesign.comacs.org Research utilizing computational methods like Density Functional Theory (DFT) has investigated the mechanisms of skeletal isomerization of this compound catalyzed by zeolites, suggesting pathways involving carbenium ion rearrangements. materialsdesign.com

The stereochemistry of this compound isomers can also impact the stereochemical outcome of reactions. For example, the addition of reagents across the double bond can be stereospecific or stereoselective depending on the reaction mechanism and conditions. sigmaaldrich.comfiveable.me The E2 elimination reaction, which can form this compound, demonstrates how the stereochemistry of the starting material and the reaction conditions dictate the formation of either the cis or trans isomer. fiveable.me

The distinct reactivities and physical properties of the cis and trans isomers necessitate considering their individual behaviors in designing and optimizing chemical processes. caltech.edu

Key Physical Properties of this compound Isomers

| Property | cis-2-Pentene | trans-2-Pentene | Mixture of Isomers sigmaaldrich.com |

| Molecular Formula | C₅H₁₀ nist.gov | C₅H₁₀ nist.gov | C₅H₁₀ sigmaaldrich.com |

| Molecular Weight | 70.13 g/mol nist.gov | 70.13 g/mol nist.gov | 70.13 g/mol sigmaaldrich.com |

| Boiling Point | 37 °C sigmaaldrich.com | 36-37 °C fishersci.fi | 37 °C sigmaaldrich.com |

| Melting Point | -140 °C ontosight.ai | Not readily available in sources | -140 °C ontosight.ai |

| Density | Not readily available in sources | 0.651 g/mL at 20 °C lookchem.com | 0.65 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not readily available in sources | 1.378-1.38 lookchem.com | 1.38 sigmaaldrich.com |

| Enthalpy of Isomerization (cis to trans) | -4.90 ± 0.08 kJ/mol (gas phase) nist.govnist.gov | -4.90 ± 0.08 kJ/mol (gas phase) nist.govnist.gov | Not applicable |

Table 1: Selected Physical Properties of this compound Isomers

Selected Reactions Involving this compound

| Reaction Type | Reactants | Products (Examples) | Catalysts (Examples) | Notes |

| Hydrogenation | This compound, H₂ | Pentane brainly.com | Palladium, Platinum, Nickel libretexts.orgaskfilo.com | Reduces the double bond. brainly.comlibretexts.org |

| Halogenation | This compound, Cl₂ (in methanol) | Chlorinated pentanes (e.g., 1,2-dichloropentane) askfilo.com | None specified for this reaction askfilo.com | Electrophilic addition across the double bond. askfilo.com |

| Hydrohalogenation | This compound, HBr or HCl | 2-halopentane, 3-halopentane libretexts.orgquora.com | None specified for this reaction libretexts.orgquora.com | Can yield a mixture of constitutional isomers. libretexts.orgquora.com |

| Hydration | This compound, H₂O | Pentan-2-ol, Pentan-3-ol chegg.com | Acid (e.g., H₂SO₄) chegg.com | Acid-catalyzed addition of water. chegg.com |

| Olefin Metathesis | This compound | Various alkenes | Tungsten or Molybdenum-based catalysts acs.org | Redistribution of carbon-carbon double bonds. wikipedia.orgacs.org |

| Geometric Isomerization | cis-2-Pentene | trans-2-Pentene nist.govnist.gov | Acids, Bases, Transition metals acs.orgnist.govnist.gov | Interconversion between cis and trans isomers. acs.orgnist.govnist.gov |

| Skeletal Isomerization | This compound | Methylbutenes acs.org | Acidic catalysts (e.g., zeolites, alumina) materialsdesign.comacs.org | Rearrangement of the carbon skeleton. materialsdesign.comacs.org |

Table 2: Selected Reactions Involving this compound

Eigenschaften

Molekularformel |

C5H10 |

|---|---|

Molekulargewicht |

70.13 g/mol |

IUPAC-Name |

pent-2-ene |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3 |

InChI-Schlüssel |

QMMOXUPEWRXHJS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CC |

Verwandte CAS-Nummern |

25656-71-7 |

Herkunft des Produkts |

United States |

Stereochemical Investigations and Isomerization Dynamics of 2-pentene

Geometric Isomers of 2-Pentene: cis and trans Stereochemistry

This compound exists as two geometric isomers: cis-2-pentene and trans-2-pentene. These isomers, also known as diastereomers, have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the rigid carbon-carbon double bond. In cis-2-pentene, the two alkyl groups (methyl and ethyl) on either side of the double bond are on the same side of the molecule. In trans-2-pentene, these groups are on opposite sides. wikipedia.org This difference in spatial arrangement leads to distinct physical properties between the two isomers. For instance, the boiling point of cis-2-pentene is approximately 37 °C, while that of trans-2-pentene is around 36 °C. wikipedia.org

Table 1: Physical Properties of cis- and trans-2-Pentene

| Property | cis-2-Pentene | trans-2-Pentene |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | ~37 | ~36 |

| Form | Liquid | Liquid |

| Refractive Index | 1.3795-1.3845 @ 20°C (mixture) thermofisher.com | - |

| Vapor Pressure (psi) @ 20°C | 8.17 | 8.06 sigmaaldrich.com |

Mechanistic Pathways of Geometric Isomerization

The interconversion between cis- and trans-2-pentene can occur through various mechanisms, including photo- and radiation-induced processes, as well as thermal and catalytic pathways.

Photo- and Radiation-Induced Isomerization Mechanisms

Photo- and radiation-induced isomerization of this compound involves the absorption of energy, leading to the excitation of the molecule and subsequent rotation around the carbon-carbon double bond. Studies have investigated the photo- and radiation-sensitized cis-trans isomerization of this compound, often using sensitizers like benzene. aip.orgmcmaster.caaip.orgcapes.gov.br In benzene-sensitized isomerization, the process can involve energy transfer from excited benzene molecules (specifically in their triplet state) to the olefin, resulting in the formation of an excited triplet state of this compound. aip.orgmcmaster.caaip.org This excited state allows for rotation around the double bond, leading to isomerization. The photo- and radiostationary trans/cis ratio in benzene-sensitized isomerization of this compound has been reported to be 1.0. aip.orgmcmaster.ca In the absence of a sensitizer, radiation-induced isomerization can proceed via excited this compound molecules formed by charge transfer from solvent positive ions (e.g., cyclohexane) followed by neutralization. acs.org Chain reactions involving radical intermediates, such as Br, I atoms, or SF₆ radicals, can also contribute to radiation-induced isomerization in the presence of appropriate additives. acs.org The quantum yield for benzene-photosensitized isomerization of pentene-2 has been estimated at 0.27 ± 0.03. capes.gov.br

Thermal and Catalytic Isomerization Pathways

Thermal and catalytic methods provide alternative routes for the isomerization of this compound. These processes typically involve overcoming the rotational barrier of the double bond through heat or the assistance of a catalyst.

Acid catalysis is a common method for alkene isomerization, including the interconversion of pentene isomers. tandfonline.comtandfonline.comacs.org The mechanism typically involves the protonation of the double bond by an acid catalyst, forming a carbocation intermediate. acs.org This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, or simply deprotonation at a different carbon to yield an isomerized alkene. materialsdesign.com For pentenes, acid catalysis can lead to both double bond migration (e.g., this compound to 1-pentene) and skeletal isomerization (formation of methylbutenes). acs.org The relative rates of these processes depend on the catalyst and reaction conditions, with interconversion between cis- and trans-2-pentene and the formation of 1-pentene often occurring more readily than skeletal isomerization. acs.org Solid acid catalysts, such as zeolites, are also employed for alkene isomerization, and the mechanism can involve carbonium ions formed on Brønsted acid sites. acs.orgrsc.org

Transition metal complexes are effective catalysts for alkene isomerization, offering pathways that differ from acid catalysis. ugent.bebrainly.comresearchgate.netingentaconnect.comlibretexts.orgchemrxiv.orgpsu.edusdsu.edu Two common mechanisms in transition metal-catalyzed alkene isomerization are the metal-hydride insertion-elimination mechanism (also known as the alkyl mechanism) and the π-allyl mechanism. ingentaconnect.comlibretexts.orgchemrxiv.orgpsu.edu

In the metal-hydride insertion-elimination pathway, the alkene coordinates to the metal center, followed by insertion into a metal-hydride bond to form an alkyl intermediate. libretexts.orgchemrxiv.org Subsequent β-hydride elimination from a different carbon position leads to the formation of the isomerized alkene and regenerates the metal-hydride species. libretexts.orgchemrxiv.org This mechanism is generally considered intermolecular. ingentaconnect.comresearchgate.net

The π-allyl mechanism involves the activation of an allylic C-H bond, leading to the formation of a π-allyl metal hydride intermediate. ingentaconnect.comlibretexts.org A subsequent 1,3-hydrogen shift from the metal to the π-allyl ligand results in the isomerized alkene. ingentaconnect.comlibretexts.org This mechanism is typically intramolecular. ingentaconnect.comresearchgate.net

Various transition metals, including ruthenium, palladium, iridium, and manganese, have been utilized in catalysts for alkene isomerization. ugent.bebrainly.comresearchgate.netchemrxiv.orgsdsu.edursc.org The choice of catalyst and ligands can influence the reaction pathway and the selectivity for specific isomers. ugent.beresearchgate.netsdsu.edu For example, some ruthenium catalysts have shown high kinetic E-selectivity in the isomerization of terminal alkenes to internal E-alkenes. sdsu.edu

Acid-Catalyzed Isomerization

Theoretical Studies on Isomerization Equilibria and Kinetics

Theoretical studies employing computational methods such as Density Functional Theory (DFT) play a crucial role in understanding the energetics, reaction pathways, and kinetics of this compound isomerization. materialsdesign.comsdsu.edufrontiersin.org These studies can provide insights into transition states, intermediate structures, and activation energies for different isomerization mechanisms, complementing experimental findings. materialsdesign.comfrontiersin.org

Theoretical calculations can also be used to determine thermodynamic properties and predict equilibrium compositions of isomerization reactions. For the isomerization of cis-2-pentene to trans-2-pentene, the standard Gibbs free energy change (ΔG°) at a given temperature can be related to the equilibrium constant (K) using the equation ΔG° = -RT ln K, where R is the ideal gas constant and T is the temperature in Kelvin. brainly.comdoubtnut.com Studies have reported the standard Gibbs free energy change for the isomerization of cis-2-pentene to trans-2-pentene at 400 K to be -3.67 kJ/mol. brainly.comdoubtnut.comaskfilo.comaskfilo.com This negative value indicates that the trans isomer is favored at equilibrium at this temperature. The equilibrium constant calculated from this value is approximately 3.01 at 400 K. brainly.comdoubtnut.com

Table 2: Thermodynamic Data for cis-2-Pentene ⇌ trans-2-Pentene Isomerization

| Property | Value | Units | Temperature (K) | Reference |

| Standard Gibbs Free Energy Change (ΔG°) | -3.67 | kJ/mol | 400 | brainly.comdoubtnut.comaskfilo.comaskfilo.com |

| Equilibrium Constant (K) | ~3.01 | - | 400 | brainly.comdoubtnut.com |

| Standard Enthalpy Change (ΔrH°) | -4.90 ± 0.08 | kJ/mol | 250-823 (gas phase) | nist.gov |

| Standard Enthalpy Change (ΔrH°) | -4. ± 0.63 | kJ/mol | - (gas phase) | nist.gov |

Theoretical investigations can also explore the influence of catalysts on the isomerization pathway and kinetics. For instance, DFT studies have been used to investigate the skeletal isomerization of this compound catalyzed by zeolites, exploring different proposed mechanisms involving carbocations or protonated cyclopropane intermediates. materialsdesign.com Computational studies on transition metal-catalyzed isomerization can help elucidate the preferred mechanistic pathways (e.g., alkyl vs. π-allyl) and the factors governing selectivity. sdsu.edu

Positional Isomerization and Skeletal Rearrangements

This compound, an internal alkene, can undergo positional isomerization, where the double bond migrates along the carbon chain, and under certain conditions, skeletal rearrangements, altering the carbon framework. These processes are crucial in various chemical transformations, including catalytic reactions and combustion.

Positional isomerization of alkenes, including pentenes, involves the transposition of the C=C double bond to form regioisomers. This process can be catalyzed by various transition metals through mechanisms involving metal hydride or π-allyl intermediates. mit.edu While thermal isomerization typically favors the formation of more thermodynamically stable internal or conjugated alkenes, specific catalytic systems can achieve contra-thermodynamic isomerization, yielding less stable terminal alkenes. mit.edunih.govacs.org

Skeletal rearrangements, which change the connectivity of the carbon atoms, can also occur in pentenes. One proposed mechanism for skeletal isomerization leading to carbon randomization in pentenes involves a sequence of 1,3 ring closures to form methylcyclopropane-type ions. cdnsciencepub.com This mechanism has been suggested to explain rearrangements in solid pentenes and hexenes induced by radiation. cdnsciencepub.com

In the context of catalytic isomerization, particularly within zeolites, skeletal isomerization of this compound can occur. Studies investigating the catalytic isomerization of this compound in acidic zeolites like H-ZSM-22 have explored different mechanisms. materialsdesign.com One scenario considered involves an alkyl shift, where a methyl or ethyl group detaches from a carbenium ion chain and reattaches elsewhere. materialsdesign.com However, this mechanism is considered less likely due to the high activation energy associated with the detachment of a high-energy alkyl ion. materialsdesign.com A more probable pathway for skeletal isomerization in these confined environments involves the rearrangement of a carbenium ion into a protonated dimethylcyclopropane intermediate, involving relatively stable secondary carbenium ions. materialsdesign.comntnu.no

Experimental studies on the reaction of lanthanum atoms with 1-pentene and this compound have shown that skeletal rearrangements can occur, leading to the formation of the same metal-hydrocarbon products from both isomers. aip.org The formation of a five-membered metallacyclopentene from this compound may involve this compound to 1-pentene isomerization as part of the process. aip.org

Mechanisms of Double-Bond Migration

Double-bond migration (DBM) in alkenes, including pentenes, can proceed through several mechanisms depending on the catalyst and reaction conditions.

One common mechanism involves metal hydride insertion and β-hydride elimination, often catalyzed by transition metals. researchgate.net In this pathway, a metal hydride species adds across the double bond, forming an alkyl-metal intermediate. Subsequent β-hydride elimination from a different carbon atom leads to the formation of an isomerized alkene and regenerates the metal hydride catalyst.

Another mechanism involves the formation of π-allyl intermediates. mit.edunih.gov This can occur through oxidative addition of a C-H bond adjacent to the double bond to a metal center, forming a metal-allyl hydride species. Reductive elimination of the hydride from a different carbon of the allyl ligand results in double bond migration.

Acid-catalyzed double-bond migration typically involves the formation of carbocation intermediates. Protonation of the double bond generates a carbocation, which can then undergo deprotonation at an adjacent carbon to form an alkene with the double bond in a new position.

Research on the double-bond migration of pentene isomers on different Lewis acid sites has investigated specific mechanisms. On a Si-Beta catalyst, the conversion of n-pentene to cis-2-pentene can follow an abstraction-addition (AB-AD) mechanism via a σ-bonded allylic intermediate. researchgate.netacs.org The isomerization between cis- and trans-2-pentene on this catalyst may occur via an addition-abstraction (AD-AB) mechanism with alkyl reversal. acs.org On an AlCl3@γ-Al2O3 catalyst, both double-bond migration and cis-trans isomerization of butenes (relevant to pentene behavior) were found to proceed via an AB-AD mechanism involving σ-bonded allylic intermediates. acs.org

Studies on the reaction of hydrogen atoms with 1- and this compound have explored the potential energy surface for H-atom addition and abstraction, which are relevant to isomerization processes. nih.gov

Alkyl Shift and Carbocation Rearrangements

Carbocation rearrangements, including alkyl shifts, are significant in the isomerization and reaction of alkenes, particularly under acidic conditions. These rearrangements occur when a less stable carbocation intermediate can be converted into a more stable one through the migration of a hydride ion (hydride shift) or an alkyl group (alkyl shift) from an adjacent carbon atom. libretexts.orgmasterorganicchemistry.com These migrations typically occur as 1,2-shifts, moving from one carbon to an adjacent one bearing the positive charge. libretexts.org The driving force for these rearrangements is the increased stability of the resulting carbocation, with tertiary carbocations being more stable than secondary, which are more stable than primary. libretexts.orgchemistrynotmystery.com

In the context of pentenes, carbocation rearrangements can influence the products formed in reactions such as acid-catalyzed hydration or addition of hydrogen halides. For example, when this compound reacts with water in the presence of an acid catalyst, protonation of the double bond can lead to the formation of a secondary carbocation. pearson.com This secondary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation if such a rearrangement is structurally possible within the pentene framework or related species. pearson.combrainly.com

While direct skeletal rearrangement of this compound via simple alkyl shifts in open-chain carbocations is less common compared to double-bond migration, it can be a factor in more complex systems or under specific catalytic conditions, such as within zeolites where constrained environments can influence reaction pathways. materialsdesign.com As mentioned earlier, a proposed mechanism for skeletal isomerization in zeolites involves the rearrangement of a carbenium ion into a protonated dimethylcyclopropane, which is a form of skeletal rearrangement potentially involving shifts. materialsdesign.comntnu.no

The addition of unsymmetrical reagents like hydrogen halides to alkenes can lead to the formation of carbocations, and subsequent rearrangements can occur. For instance, while the addition of HCl to this compound primarily yields 2-chloropentane and 3-chloropentane due to the similar stability of the secondary carbocations formed, in other pentene isomers or under different conditions, rearrangements leading to skeletal changes or different positional isomers can be observed if more stable carbocation intermediates can be accessed via hydride or alkyl shifts. quora.com

Studies involving the reaction of 3-methyl-1-pentene, an isomer of pentene, clearly demonstrate carbocation rearrangements via methyl shifts to form more stable tertiary carbocations. brainly.combrainly.com While this compound itself doesn't readily form a tertiary carbocation through a simple 1,2-shift, the principles of alkyl and hydride shifts in carbocation chemistry are fundamental to understanding potential rearrangement pathways in related pentene systems or under conditions where more complex intermediates are formed.

Illustrative Data:

While specific quantitative data tables for alkyl shifts and carbocation rearrangements directly involving this compound to form skeletal isomers through simple shifts are less prevalent in the immediate search results compared to positional isomerization, the principles are well-established in organic chemistry. The stability of carbocations is a key factor driving these rearrangements.

| Carbocation Type | Relative Stability |

| Tertiary (3°) | Most Stable |

| Secondary (2°) | More Stable |

| Primary (1°) | Least Stable |

Note: This table illustrates the general relative stability of carbocation types, which is a driving force for hydride and alkyl shifts.

Research findings often focus on the mechanisms and activation energies of these processes, particularly in catalytic systems. For example, DFT studies on skeletal isomerization in zeolites provide insights into the energy barriers for proposed rearrangement pathways, including those that might involve transient carbocationic species and rearrangements like the formation of protonated cyclopropane intermediates. materialsdesign.com

| Proposed Skeletal Isomerization Pathway (in H-ZSM-22) | Key Intermediate | Likelihood |

| Alkyl Shift | Alkyl Ion | Rather Unlikely (High Activation Energy) materialsdesign.com |

| Rearrangement via Protonated Dimethylcyclopropane | Secondary Carbenium Ions | More Likely materialsdesign.com |

Note: This table summarizes findings regarding proposed skeletal isomerization pathways of this compound in a specific zeolite catalyst.

Further detailed research findings on the kinetics and thermodynamics of specific alkyl shift and carbocation rearrangement pathways involving this compound would require delving into specialized literature on reaction mechanisms and catalysis.

Advanced Synthetic Methodologies and Derivatization of 2-pentene

Stereoselective Synthesis of 2-Pentene Isomers

The stereoselective synthesis of this compound isomers, specifically the generation of either the cis or trans configuration, is a crucial aspect of organic synthesis. This control over stereochemistry allows for the targeted production of a specific isomer, which can be essential for downstream applications.

Partial Hydrogenation of Alkynes to cis-2-Pentene

One established method for the stereoselective synthesis of cis-2-pentene is the partial hydrogenation of 2-pentyne. This reaction involves the addition of hydrogen across the carbon-carbon triple bond of 2-pentyne in the presence of a modified or "poisoned" metal catalyst. jove.comopenochem.orgmasterorganicchemistry.com Unlike complete hydrogenation, which would yield pentane, partial hydrogenation can be controlled to stop at the alkene stage. jove.comlibretexts.org

Key to achieving cis selectivity is the use of specific catalysts that facilitate syn addition of hydrogen, where both hydrogen atoms add to the same face of the alkyne. jove.comopenochem.org A widely employed catalyst for this transformation is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate and deactivated with lead acetate and quinoline. jove.comopenochem.orgmasterorganicchemistry.com Another effective catalyst is the P-2 catalyst, a nickel-boride complex. jove.commasterorganicchemistry.com These modified catalysts are less active than typical hydrogenation catalysts (like unpoisoned Pd, Pt, or Ni) and are not sufficiently powerful to catalyze the reduction of the resulting alkene to an alkane. jove.commasterorganicchemistry.comlibretexts.org

The mechanism involves the adsorption of hydrogen onto the metal surface, followed by the alkyne binding to the catalyst. jove.com Sequential transfer of hydrogen atoms from the metal surface to the same side of the alkyne leads specifically to the formation of the cis-alkene isomer. jove.comopenochem.org

Transformations of this compound to Value-Added Chemicals

This compound serves as a versatile building block for the synthesis of a range of value-added chemicals through various catalytic transformations. Its reactivity, particularly the presence of the carbon-carbon double bond, makes it amenable to reactions that modify its carbon skeleton or introduce new functional groups.

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds. lscollege.ac.inwikipedia.orgscribd.com This reaction is particularly relevant to this compound, as it can participate in self-metathesis or cross-metathesis with other alkenes to produce different olefin products. lscollege.ac.inwikipedia.org The reaction is typically catalyzed by transition metal complexes, including those based on tungsten, molybdenum, and ruthenium. lscollege.ac.inwikipedia.org

The mechanism of olefin metathesis involves a [2+2] cycloaddition between an alkene and a metal alkylidene catalyst, forming a four-membered metallacyclobutane intermediate. lscollege.ac.inwikipedia.org This intermediate can then undergo cycloelimination to generate a new alkene and regenerate the metal alkylidene or form a new one. lscollege.ac.inwikipedia.org The driving force for many metathesis reactions, particularly cross-metathesis and ring-closing metathesis, is the entropic favorability of evolving gaseous byproducts like ethylene or propylene. lscollege.ac.in

Early research demonstrated the rapid chemical equilibrium established in the metathesis of this compound, forming 2-butene and 3-hexene. lscollege.ac.inwikipedia.org This equilibrium can be influenced by reaction conditions.

Self-Metathesis of this compound

The self-metathesis of this compound results in the formation of 2-butene and 3-hexene:

2 (CH₃CH=CHCH₂CH₃) ⇌ CH₃CH=CHCH₃ + CH₃CH₂CH=CHCH₂CH₃ (this compound) ⇌ (2-Butene) + (3-Hexene)

This reaction was one of the early examples used to study and propose the mechanism of olefin metathesis. lscollege.ac.inwikipedia.org

Cross-Metathesis with Other Alkenes

Cross-metathesis (CM) involves the reaction between two different alkene molecules, leading to the formation of new, often more valuable, alkene products. lscollege.ac.inwikipedia.orgscribd.com this compound can participate in cross-metathesis reactions with a variety of other alkenes. This allows for the synthesis of olefins that might be more difficult to access through other synthetic routes.

For example, the cross-metathesis of 1-butene with propene can yield this compound and ethene. scribd.com This illustrates how this compound can be a product of cross-metathesis. Conversely, this compound can react with other alkenes. While specific detailed examples of this compound undergoing cross-metathesis with various alkenes and detailed product distributions were not extensively provided in the search results, the general principle of CM applies. The outcome of a cross-metathesis reaction is influenced by the relative reactivity of the alkenes and the stability of the resulting products, often favoring the formation of volatile olefins like ethene or propene, which can be removed from the reaction equilibrium. lscollege.ac.in

Research has explored the use of different catalysts for cross-metathesis involving substituted alkenes, highlighting the importance of catalyst selection for achieving desired outcomes and stereoselectivity. nih.gov

Ring-Closing and Ring-Opening Metathesis with this compound Derived Substrates

Olefin metathesis also encompasses intramolecular reactions such as ring-closing metathesis (RCM) and ring-opening metathesis (ROM). While this compound itself is an acyclic alkene and does not undergo RCM or ROMP directly, substrates derived from this compound or containing the pentene structure can participate in these reactions.

Ring-Closing Metathesis (RCM) involves an intramolecular metathesis reaction of a diene or enyne to form a cyclic alkene and a small, often volatile, alkene byproduct (like ethene). lscollege.ac.inwikipedia.org If a molecule contains a diene structure where one of the double bonds is part of a this compound-like moiety, RCM could be used to form a ring. The feasibility and outcome of such a reaction would depend on the specific structure of the diene and the ring size being formed. RCM is often favored when forming five- or six-membered rings due to enthalpic favorability. lscollege.ac.in

Ring-Opening Metathesis (ROM) typically involves the reaction of a cyclic alkene with a metal alkylidene catalyst, leading to the formation of a linear diene. lscollege.ac.inwikipedia.org Ring-Opening Metathesis Polymerization (ROMP) is a related process where a strained cyclic alkene undergoes ROM in a chain reaction to form a polymer. lscollege.ac.inpearson.com While this compound is not a cyclic alkene, it could potentially be involved in ring-opening cross-metathesis (ROCM) reactions as the acyclic cross-partner reacting with a cyclic alkene. google.com This would result in a linear diene product derived from both the cyclic alkene and this compound. Research has investigated ROCM of cyclic olefins with acyclic alkenes. caltech.edu

Furthermore, trans-2-pentene has been reported as a monomer in the synthesis of polycyclopentene through ring-opening metathesis polymerization. lookchem.com This suggests that while not undergoing ROMP itself, it can be involved in polymerization processes that utilize metathesis principles, potentially as a co-monomer or in reactions involving cyclic intermediates.

The application of RCM has been explored in the synthesis of various cyclic structures, including those relevant to natural products. rsc.orgmdpi.com While specific examples directly linking this compound-derived substrates to RCM or ROM (other than the polycyclopentene example) were not prominently featured in the search results, the principles of these reactions are applicable to molecules containing appropriate alkene functionalities that could be synthesized from or involve this compound.

Here is a summary of some key transformations involving this compound in olefin metathesis:

| Reaction Type | Reactants | Products | Notes |

| Self-Metathesis | This compound | 2-Butene, 3-Hexene | Establishes a chemical equilibrium. lscollege.ac.inwikipedia.org |

| Cross-Metathesis | 1-Butene, Propene | This compound, Ethene | Example of this compound formation via CM. scribd.com |

| Ring-Opening Metathesis (as cross-partner) | Cyclic Alkene, this compound | Linear Diene (derived from both) | Example of ROCM concept. google.comcaltech.edu |

| Ring-Opening Metathesis Polymerization | Cyclic Alkene (e.g., cyclopentene) | Polymer (e.g., polycyclopentene) | trans-2-Pentene used as a monomer in polycyclopentene synthesis. lookchem.com |

Hydroformylation of this compound

Hydroformylation, a crucial industrial process, involves the addition of carbon monoxide and hydrogen (syngas) to an alkene to produce aldehydes. For internal alkenes like this compound, the reaction can yield both linear (n-pentanal) and branched (2-methylbutanal) isomers, with regioselectivity being a key area of research.

Rhodium and cobalt complexes are prominent catalysts in the hydroformylation of alkenes. uva.nlresearchgate.net While cobalt catalysts have seen less development over the years, rhodium catalysts have undergone significant advancements, often utilizing various phosphine and phosphite ligands to tune activity and selectivity. researchgate.netacs.orgnih.gov

Research has explored the hydroformylation of this compound using different catalytic systems to achieve high linear aldehyde selectivity. For instance, rhodium catalysts combined with specific tetraphosphine ligands have demonstrated high effectiveness in the isomerization-hydroformylation of internal olefins, including this compound. researchgate.netresearchgate.net With such systems, greater than 95% linear selectivity and up to 94% yield of total aldehydes were reported for this compound, as well as for other 2-alkenes like 2-hexene and 2-octene. researchgate.netresearchgate.net

Another study investigated the use of N-pyrrolylphosphine ligands with Rh(acac)(CO)₂ for the hydroformylation of 1-butene, noting that Jackstell et al. applied a similar catalytic system for the hydroformylation of this compound at high pressure (50 bar) and 120 °C with a high ligand-to-rhodium ratio ([L]/[Rh] = 100), achieving a good n/iso ratio. rsc.org A good n/iso ratio was also obtained at a lower syngas pressure (10 bar) with a P(NC₄H₄) ligand. rsc.org

Bidentate phosphite ligands have also been studied in the rhodium-catalyzed regioselective hydroformylation of olefins, including this compound. acs.org Modifications to these ligands, such as the introduction of bulky groups, can influence regioselectivity and reaction rate. For example, a 3,5-di-t-butyl-substituted ligand offered higher n-regioselectivity for this compound hydroformylation compared to the parent ligand, although this was accompanied by a lowering of the reaction rate. acs.org

The isomerization of the internal double bond in this compound to a terminal position can occur before or during the hydroformylation process, influencing the final product distribution. uva.nlresearchgate.net Highly active catalysts can facilitate the hydroformylation of internal alkenes under milder conditions, leading to improved selectivity. uva.nl

| Catalyst System | Substrate | Conditions | Linear Selectivity (%) | Total Aldehyde Yield (%) | Reference |

|---|---|---|---|---|---|

| Rhodium/Tetraphosphine Ligands | This compound | Not specified in detail, effective ISO-HF | > 95 | Up to 94 | researchgate.netresearchgate.net |

| Rh(acac)(CO)₂ / P(NC₄H₄) ligand | This compound | 50 bar, 120 °C, [L]/[Rh] = 100 | Good n/iso ratio | Not specified | rsc.org |

| Rh(acac)(CO)₂ / P(NC₄H₄) ligand | This compound | 10 bar | Good n/iso ratio | Not specified | rsc.org |

| Rhodium / 3,5-di-t-butyl-substituted phosphite | This compound | Not specified in detail | Higher n-regioselectivity | Not specified | acs.org |

Polymerization and Copolymerization Processes Utilizing this compound Monomers

The polymerization of this compound presents challenges due to the position of the double bond. However, research has shown that this compound can be polymerized, often resulting in branched structures.

Studies have investigated the polymerization of higher 2-alkenes, including this compound, using phenyl substituted α-diimine nickel complexes in combination with modified methylaluminoxane (MMAO). researchgate.net This catalytic system has been shown to produce branched poly(2-alkene)s with high molecular weight and narrow molecular weight distribution (Mw/Mn < 1.8). researchgate.net At 0 °C, these polymerizations can occur in a living manner, yielding amorphous polymers with low glass transition temperatures (–70 to –65 °C). researchgate.net The microstructure of the resulting polymers indicates that the polymerization proceeds via 2,3- and 3,2-insertion followed by chain-walking, with the incorporation of a small amount of 1-alkene formed by isomerization. researchgate.net

While homopolymerization of this compound itself is less common compared to terminal olefins, trans-2-pentene has been mentioned as being used as a monomer in the synthesis of polyethylene and polypropylene. guidechem.com Its incorporation into the polymer chain contributes to the formation of long chains of repeating units. guidechem.com

It is worth noting that this compound is also described as being used as a polymerization inhibitor in some applications. nih.gov

Copolymerization involving this compound or its derivatives has also been explored. For example, the copolymerization of l-lactide with 2,2-[this compound-1,5-diyl]trimethylene carbonate, a cyclic carbonate containing a cyclohexene group, has been investigated using various organometallic catalysts. capes.gov.bracs.orgacs.org This provides a route to poly(lactic acid)-based chains with pendant carbon-carbon double bonds. capes.gov.bracs.org While this involves a derivative, it highlights the potential for incorporating pentene-like structures into polymer backbones or side chains through copolymerization.

Direct copolymerization of this compound with other monomers like ethylene has been studied for related internal olefins such as 2-butene, showing that incorporation is possible with specific catalyst systems, although regioselectivity can be low. unibas.it The behavior of this compound in such copolymerizations would be influenced by similar factors, including catalyst choice and the relative reactivity ratios of the monomers.

Mechanistic Elucidations of 2-pentene Transformations

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction mechanism in organic chemistry where an electrophile reacts with a nucleophile, leading to the formation of a more saturated product. pearson.com In the case of alkenes like 2-pentene, the pi bond acts as the nucleophile, attacking an electrophilic species. pearson.com This reaction involves the breaking of the pi bond and the formation of two new sigma bonds. libretexts.org

Acid-Catalyzed Hydration Mechanisms

The mechanism of acid-catalyzed hydration proceeds through a carbocation intermediate. masterorganicchemistry.comleah4sci.com The reaction is initiated by the protonation of the alkene's double bond by the acid catalyst. pearson.commasterorganicchemistry.comleah4sci.com

The first step in the acid-catalyzed hydration of this compound is the protonation of the double bond. This occurs when the pi electrons of the alkene attack a proton from the acid (often represented as H₃O⁺ in aqueous solution). pearson.commasterorganicchemistry.comleah4sci.com This step breaks the pi bond and forms a new C-H sigma bond, generating a carbocation intermediate on one of the formerly sp² hybridized carbon atoms. pearson.comlibretexts.orgmasterorganicchemistry.com

For this compound, protonation can occur at either carbon 2 or carbon 3 of the alkene. Protonation at carbon 2 would yield a secondary carbocation at carbon 3, while protonation at carbon 3 would yield a secondary carbocation at carbon 2. Both possibilities result in secondary carbocations.

Carbocation stability generally increases with increasing substitution (tertiary > secondary > primary). masterorganicchemistry.comlibretexts.org While this compound initially forms secondary carbocations, carbocation rearrangements, such as hydride or alkyl shifts, can occur if they lead to a more stable carbocation. pearson.commasterorganicchemistry.comlibretexts.orgbrainly.com A hydride shift involves the migration of a hydrogen atom with its pair of electrons to the carbocation center, while an alkyl shift involves the migration of an alkyl group. libretexts.orgbrainly.com

For this compound, a hydride shift from an adjacent carbon could potentially lead to a more stable carbocation if a tertiary center is accessible. pearson.com However, in the case of this compound, a simple hydride shift from carbon 4 to a carbocation at carbon 3 would still result in a secondary carbocation at carbon 4. Similarly, a hydride shift from carbon 1 to a carbocation at carbon 2 would result in a primary carbocation at carbon 1, which is less stable. Rearrangements are favored when a more stable carbocation can be formed. libretexts.orgbrainly.com

Following carbocation formation, a water molecule (acting as a nucleophile) attacks the positively charged carbon atom. pearson.commasterorganicchemistry.comleah4sci.com This forms an oxonium ion. leah4sci.com The final step involves the deprotonation of the oxonium ion by water or the conjugate base of the acid catalyst, regenerating the acid catalyst and yielding the alcohol product. leah4sci.com

The acid-catalyzed hydration of unsymmetrical alkenes follows Markovnikov's rule. pearson.commasterorganicchemistry.combyjus.com Markovnikov's rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, while the other part (X) adds to the carbon atom with fewer hydrogen atoms. masterorganicchemistry.combyjus.com This regioselectivity is a consequence of the mechanism proceeding through the more stable carbocation intermediate. masterorganicchemistry.commiracosta.edujove.com The protonation of the alkene occurs in a way that leads to the formation of the most stable carbocation. masterorganicchemistry.comleah4sci.comlibretexts.org

For this compound, which has the double bond between C2 and C3, both carbons are substituted with alkyl groups (methyl and ethyl). In the case of symmetrical or nearly symmetrical alkenes like this compound, the application of the simple "hydrogen goes to the carbon with more hydrogens" interpretation of Markovnikov's rule can be less straightforward compared to terminal alkenes. A more accurate interpretation is that the addition proceeds via the most stable carbocation. masterorganicchemistry.commsu.edu For this compound, protonation at either C2 or C3 leads to a secondary carbocation. quora.com Due to the similar stability of the secondary carbocations formed by protonation at either carbon of the double bond, the hydration of this compound can yield a mixture of isomeric alcohols, primarily 2-pentanol and 3-pentanol. quora.com The regiochemical outcome is influenced by the relative stability of the carbocation intermediates formed. jove.com

Carbocation Formation and Rearrangement Pathways

Halogenation and Hydrohalogenation Reaction Pathways

Halogenation of alkenes involves the addition of a halogen molecule (X₂, where X = Cl, Br) across the double bond, resulting in a vicinal dihalide. libretexts.orglibretexts.org This reaction is also an electrophilic addition. The mechanism involves the alkene acting as a nucleophile, attacking the electrophilic halogen molecule. libretexts.orglibretexts.org This induces a polarization in the halogen-halogen bond, and one of the halogen atoms acts as an electrophile. libretexts.orglibretexts.org A cyclic halonium ion intermediate is formed, where the halogen atom is bonded to both carbon atoms of the former double bond. libretexts.orglibretexts.org The halide anion then attacks one of the carbon atoms of the cyclic halonium ion from the backside, leading to the anti addition of the two halogen atoms. libretexts.orglibretexts.org This results in anti stereochemistry in the product. libretexts.orglibretexts.org

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond, yielding an alkyl halide. libretexts.orgmasterorganicchemistry.com This reaction is also an electrophilic addition and follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens and the halogen adding to the more substituted carbon. masterorganicchemistry.commsu.educhemguide.co.uk The mechanism begins with the protonation of the alkene by the hydrogen halide, forming a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The halide anion then attacks the carbocation. libretexts.orgmasterorganicchemistry.com For this compound, hydrohalogenation can lead to the formation of 2-halopentane and 3-halopentane, with the product distribution influenced by the relative stability of the carbocation intermediates and following Markovnikov's rule where applicable to the more substituted carbon. quora.comlibretexts.org

Oxidation Reactions and Pathways

Alkenes undergo various oxidation reactions, leading to different products depending on the oxidizing agent and reaction conditions. One important oxidation reaction for alkenes is epoxidation.

Epoxidation Mechanistic Studies

Epoxidation of alkenes is the reaction that converts an alkene into an epoxide (also known as an oxirane), a three-membered cyclic ether containing one oxygen atom and two carbon atoms. libretexts.orglibretexts.orgleah4sci.com A common method for epoxidizing alkenes is the reaction with peroxycarboxylic acids (also called peroxy acids or peracids), such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.orgleah4sci.comwikipedia.org

The mechanism of alkene epoxidation with peroxycarboxylic acids is generally accepted to be a concerted reaction that proceeds through a cyclic transition state, often referred to as the "butterfly mechanism". libretexts.orglibretexts.orgleah4sci.comwikipedia.orgwikipedia.org In this mechanism, the alkene's pi bond acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. libretexts.orglibretexts.orgleah4sci.comjove.com Simultaneously, a series of electron shifts occur, leading to the formation of the epoxide ring and the cleavage of the weak oxygen-oxygen bond in the peroxy acid, which is converted into a carboxylic acid. leah4sci.comwikipedia.orgjove.com

The epoxidation reaction is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product. libretexts.orglibretexts.orgwikipedia.orgquora.comchemistrysteps.com Cis-alkenes yield cis-epoxides, and trans-alkenes yield trans-epoxides. wikipedia.orgquora.comchemistrysteps.com This syn addition of the oxygen atom across the double bond is a key feature of the concerted mechanism. quora.comchemistrysteps.comyale.edulibretexts.org For example, the epoxidation of trans-2-pentene yields trans-2,3-epoxypentane, while the epoxidation of cis-2-pentene yields cis-2,3-epoxypentane. quora.com

Research findings indicate that the reaction rate is influenced by the nature of the alkene, with more nucleophilic double bonds reacting faster. libretexts.orglibretexts.org The reaction is typically carried out in inert solvents. wikipedia.org

Here is a summary of the stereochemical outcomes for the epoxidation of the isomers of this compound:

| Alkene Isomer | Peroxy Acid | Epoxide Product | Stereochemistry of Addition |

| cis-2-Pentene | Peroxy acid | cis-2,3-Epoxypentane | Syn |

| trans-2-Pentene | Peroxy acid | trans-2,3-Epoxypentane | Syn |

Peroxyacid-Mediated Epoxidation (e.g., MCPBA)

Epoxidation of alkenes can be effectively carried out using peroxyacids (also known as peracids), such as meta-chloroperoxybenzoic acid (mCPBA). lumenlearning.comlibretexts.orgmasterorganicchemistry.comorganicchemistrytutor.commychemblog.com This reaction is often referred to as the Prilezhaev reaction. organicchemistrytutor.commychemblog.com The mechanism is generally considered a concerted process, meaning all bond-breaking and bond-forming steps occur simultaneously in a single transition state. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comucalgary.camsu.edu

In this concerted mechanism, the π electrons of the alkene double bond act as a nucleophile, attacking the electrophilic oxygen atom of the peroxyacid. libretexts.orgucalgary.ca Simultaneously, a cyclic transition state is formed involving the alkene and the peroxyacid. libretexts.orgmasterorganicchemistry.comucalgary.ca The oxygen-oxygen bond in the peroxyacid is relatively weak and is cleaved during this process. libretexts.orgmsu.edu The peroxyacid transfers an oxygen atom to the same face of the alkene, resulting in syn addition. libretexts.orgmasterorganicchemistry.comucalgary.cayale.edulibretexts.org The peroxyacid is converted into its corresponding carboxylic acid as a byproduct. libretexts.orgmasterorganicchemistry.commychemblog.com

The relative reactivity of alkenes towards peroxyacids is influenced by the electron density of the double bond; more substituted alkenes are generally more reactive due to the electron-donating effect of alkyl groups. ucalgary.ca For instance, the relative rate for propene is 24, while trans-but-2-ene (a disubstituted alkene like this compound) has a relative rate of 500, compared to ethene (1). ucalgary.ca

Metal-Catalyzed Epoxidation with Molecular Oxygen and Aldehydes

Metal-catalyzed epoxidation using molecular oxygen (O₂) and aldehydes is another approach to synthesize epoxides. This method often involves transition metal complexes as catalysts. researchgate.netrsc.org The use of molecular oxygen is attractive from an ecological and economic perspective, but its radical nature can lead to side reactions like allylic oxidation. google.com

Mechanistic studies suggest that these reactions can be radical in nature. rsc.org The metal catalyst is believed to initiate the reaction and enhance the reactivity of intermediate species by coordinating them. rsc.org A proposed mechanism involves the activation of molecular oxygen, potentially through the formation of high-valent metal-oxo species. google.comacs.org These metal-oxo intermediates can then act as epoxidizing agents. google.com In some systems, the solvent, such as methanol, can participate in the activation of O₂, leading to the formation of oxo species. acs.org

Research findings indicate that β-diketonate complexes of nickel(II) can be effective catalysts for the aerobic epoxidation of alkenes with aldehydes. rsc.org These reactions can be first order in aldehyde, catalyst concentration, and oxygen partial pressure. rsc.org While the exact active intermediate can be ambiguous, it likely involves the coordination of an N-oxide to the metal and subsequent oxygen transfer to form a high-valent metal-oxo species, which then transfers oxygen to the alkene with stereoretention. researchgate.net

Stereoselectivity in Epoxide Formation from this compound Isomers

The epoxidation of this compound isomers (cis- and trans-2-pentene) using peroxyacids is a stereospecific reaction. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.commychemblog.comyale.eduquora.comquora.com This means that the stereochemistry of the alkene starting material dictates the stereochemistry of the epoxide product. libretexts.orgmasterorganicchemistry.commychemblog.comquora.com

When cis-2-pentene undergoes epoxidation with a peroxyacid like mCPBA, the oxygen atom is added syn to the double bond, resulting in the formation of cis-2,3-epoxypentane. quora.com Since cis-2,3-epoxypentane has two chiral centers but is a meso compound (due to a plane of symmetry), only one stereoisomer is formed.

Conversely, the epoxidation of trans-2-pentene with a peroxyacid also proceeds via syn addition. masterorganicchemistry.comlibretexts.orgquora.com This yields trans-2,3-epoxypentane. masterorganicchemistry.comlibretexts.orgquora.com Trans-2,3-epoxypentane exists as a pair of enantiomers (a racemic mixture) because the two chiral centers have opposite configurations, and there is no plane of symmetry. masterorganicchemistry.comquora.com

The stereochemical outcome is a direct consequence of the concerted syn addition mechanism, where the relative positions of the substituents on the double bond are maintained in the epoxide ring. libretexts.orgmasterorganicchemistry.commychemblog.comquora.com

Here's a summary of the stereochemical outcomes:

| Reactant | Reagent | Product(s) | Stereochemistry of Product |

| cis-2-Pentene | Peroxyacid | cis-2,3-Epoxypentane | Meso compound |

| trans-2-Pentene | Peroxyacid | trans-2,3-Epoxypentane | Racemic mixture of enantiomers |

Dihydroxylation Mechanisms (Syn and Anti)

Dihydroxylation is the addition of two hydroxyl (-OH) groups to the carbon atoms of a double bond, resulting in the formation of a vicinal diol (1,2-diol). This transformation can occur with either syn or anti stereochemistry. chemistrylearner.comlibretexts.org

Osmium Tetroxide-Mediated Glycol Formation

Osmium tetroxide (OsO₄) is a widely used reagent for the syn dihydroxylation of alkenes. chemistrylearner.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pubchemistrysteps.comkhanacademy.org The reaction proceeds through a concerted cycloaddition mechanism involving the alkene and OsO₄. chemistrylearner.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub

The mechanism begins with the alkene's π bond attacking the electrophilic osmium tetroxide. chemistrylearner.comlibretexts.org This forms a cyclic five-membered intermediate known as an osmate ester, where the oxygen atoms from OsO₄ have added to the same face of the alkene double bond (syn addition). chemistrylearner.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub

The osmate ester is then cleaved in a second step using a reducing agent, such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (H₂S), to liberate the vicinal diol. chemistrylearner.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub This cleavage occurs without altering the stereochemistry established in the cyclic intermediate, thus preserving the syn addition of the hydroxyl groups. chemistrylearner.compressbooks.pub

OsO₄ is highly toxic and expensive, so the reaction is often carried out using catalytic amounts of OsO₄ in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). chemistrylearner.comlibretexts.orgpressbooks.pubchemistrysteps.com The co-oxidant reoxidizes the reduced osmium species back to OsO₄, allowing it to participate in further catalytic cycles. chemistrylearner.compressbooks.pubchemistrysteps.com

For this compound, syn dihydroxylation with OsO₄ yields pentane-2,3-diol. The stereochemical outcome depends on the isomer of this compound used. Cis-2-pentene yields cis-pentane-2,3-diol, which is a meso compound. chemistrylearner.combrainly.com Trans-2-pentene yields trans-pentane-2,3-diol, which is obtained as a racemic mixture of enantiomers. chemistrylearner.combrainly.com

Permanganate Oxidation Pathways

Potassium permanganate (KMnO₄) is another oxidizing agent that can react with alkenes. Under cold, dilute, and alkaline conditions, KMnO₄ can also effect syn dihydroxylation, similar to OsO₄. chemistrylearner.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com

The mechanism involves the formation of a cyclic manganate ester intermediate through a concerted syn addition of the permanganate ion to the alkene double bond. masterorganicchemistry.comchemistrysteps.comyoutube.com Hydrolysis of this intermediate in the presence of hydroxide ions yields the vicinal diol with syn stereochemistry. masterorganicchemistry.comchemistrysteps.com In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to the green manganate ion (MnO₄²⁻) and further to dark brown manganese(IV) oxide (MnO₂), which can serve as a visual test for the presence of a double bond. libretexts.orglibretexts.org

However, KMnO₄ is a stronger oxidizing agent than OsO₄, and under more vigorous conditions (hot, concentrated, or acidic), it can lead to oxidative cleavage of the alkene double bond, breaking the carbon-carbon bond and forming carbonyl compounds (aldehydes or ketones) or even carboxylic acids and carbon dioxide, depending on the substitution pattern of the alkene. masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.orgyoutube.com

For this compound, under cold, dilute, and alkaline conditions, KMnO₄ would primarily yield syn-pentane-2,3-diol. Under hot, concentrated, or acidic conditions, the double bond would be cleaved. Trans-2-pentene (CH₃CH=CHCH₂CH₃) would be cleaved to produce acetaldehyde (CH₃CHO) and propanoic acid (CH₃CH₂COOH). youtube.comyoutube.com

Here's a summary of KMnO₄ oxidation products from trans-2-pentene:

| Conditions | Product(s) |

| Cold, dilute, alkaline KMnO₄ | syn-Pentane-2,3-diol |

| Hot, concentrated, acidic KMnO₄ | Acetaldehyde and Propanoic acid |

Ozonolysis Reaction Mechanisms

Ozonolysis is a reaction that cleaves carbon-carbon double or triple bonds using ozone (O₃). For alkenes, ozonolysis results in the formation of carbonyl compounds (aldehydes and ketones). pressbooks.pubyoutube.comorganic-chemistry.orgmasterorganicchemistry.com

The mechanism of ozonolysis, known as the Criegee mechanism, involves a 1,3-dipolar cycloaddition of ozone to the alkene. organic-chemistry.orgmasterorganicchemistry.comacs.org This initial step forms a highly unstable five-membered ring intermediate called the primary ozonide (also known as a molozonide or 1,2,3-trioxolane). organic-chemistry.orgacs.org

The primary ozonide rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. organic-chemistry.orgacs.orgosti.gov The Criegee intermediate is a zwitterionic species that is also highly reactive. organic-chemistry.orgosti.gov

In the final step, the carbonyl oxide and the carbonyl compound recombine through another 1,3-dipolar cycloaddition, but with reverse regiochemistry, to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org

The secondary ozonide is then typically subjected to a work-up procedure to yield the final carbonyl products. Reductive work-up (e.g., using dimethyl sulfide or zinc) cleaves the ozonide to produce aldehydes and ketones. pressbooks.puborganic-chemistry.orgmasterorganicchemistry.com Oxidative work-up (e.g., using hydrogen peroxide) will oxidize any aldehydes formed to carboxylic acids. organic-chemistry.orgmasterorganicchemistry.com

For this compound (CH₃CH=CHCH₂CH₃), ozonolysis followed by reductive work-up cleaves the double bond, yielding two carbonyl compounds: acetaldehyde (CH₃CHO) from the methyl-substituted side and propanal (CH₃CH₂CHO) from the ethyl-substituted side. If an oxidative work-up were performed, the propanal would be further oxidized to propanoic acid.

Here's a summary of ozonolysis products from this compound:

| Reactant | Reagent(s) | Work-up | Product(s) |

| This compound | O₃ | Reductive | Acetaldehyde, Propanal |

| This compound | O₃, then H₂O₂ | Oxidative | Acetaldehyde, Propanoic acid |

Research has investigated the Criegee intermediates formed in the ozonolysis of trans-2-pentene, observing their bimolecular reactions with aldehydes to form higher molecular weight products. ucf.edu

Criegee Intermediate Formation and Subsequent Reactions

Hydrogenation Mechanisms

Hydrogenation is the addition of hydrogen (H₂) across a carbon-carbon double or triple bond, typically in the presence of a catalyst. This process saturates the double bond, converting an alkene into an alkane. Catalytic hydrogenation is a widely used reaction in organic synthesis.

The hydrogenation of this compound results in the formation of pentane (PubChem CID 8003). The reaction is exothermic but requires a catalyst to overcome the high activation energy barrier. Common catalysts include transition metals such as palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon or alumina acs.org.

A key stereochemical feature of catalytic hydrogenation is the syn addition of hydrogen atoms to the double bond acs.org. This means that both hydrogen atoms are added to the same face of the alkene molecule. The alkene adsorbs onto the surface of the heterogeneous catalyst, and hydrogen atoms, also adsorbed on the surface after dissociative adsorption of H₂, are transferred to the double bond from the catalyst surface acs.org. This simultaneous delivery of both hydrogen atoms from the same side of the molecule dictates the syn stereochemistry of the addition.

For cyclic alkenes, syn addition leads to the formation of cis products. For acyclic alkenes like this compound, syn addition to either the cis or trans isomer results in the formation of the same alkane product, pentane, but the mechanism inherently involves the delivery of hydrogens to the same face of the double bond during the catalytic process.

The metal catalyst plays a crucial role in facilitating the hydrogenation of alkenes. The mechanism involves the adsorption of both hydrogen gas and the alkene onto the catalyst surface acs.org. The metal surface provides active sites where the H-H bond of molecular hydrogen is cleaved, forming adsorbed hydrogen atoms (metal hydrides) acs.org. The alkene also adsorbs onto the metal surface, typically through its pi system, forming a π-complex acs.org.

The adsorbed hydrogen atoms are then transferred sequentially or semi-simultaneously to the adsorbed alkene molecule, leading to the saturation of the double bond and the formation of the alkane product acs.org. The newly formed alkane then desorbs from the catalyst surface, freeing up active sites for further catalytic cycles. The efficiency and selectivity of the hydrogenation reaction are highly dependent on the nature of the catalyst material, its surface properties, and the availability of active sites. Different metal catalysts exhibit varying activities and selectivities for alkene hydrogenation. For instance, studies on the hydrogenation of pentene isomers over a Pd/alumina catalyst showed different reaction rates for 1-pentene, cis-2-pentene, and trans-2-pentene.

Catalytic Hydrogenation Stereochemistry

Radical Reactions and Mechanistic Investigations

This compound can also undergo reactions involving radical intermediates. A notable example is allylic bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) under appropriate conditions, typically involving light initiation.

The reaction of this compound with NBS under light proceeds via a radical chain mechanism ucalgary.ca. The mechanism involves initiation, propagation, and termination steps. The initiation step typically involves the homolytic cleavage of a weak bond to generate a radical species, which then propagates the chain reaction. In the case of NBS, a small amount of Br₂ is generated, which then undergoes homolytic cleavage to form bromine radicals ucalgary.ca.

Hydrogen Atom Addition and Abstraction Reactions

This compound, a linear alkene with the double bond located internally, undergoes reactions involving hydrogen atoms and other radicals through both addition and abstraction pathways. These reactions are fundamental in understanding its behavior in various chemical environments, particularly in combustion and atmospheric chemistry.

Hydrogen atom addition to alkenes typically follows an electrophilic addition mechanism, where the hydrogen atom (or a species donating a hydrogen atom) adds across the double bond. For unsymmetrical alkenes, the regioselectivity of this addition is often described by Markovnikov's rule, where the hydrogen adds to the carbon with the greater number of hydrogen atoms already attached, leading to the formation of the more stable carbocation intermediate pearson.comlibretexts.orgchemguide.co.ukopenstax.org. While this compound is an unsymmetrical alkene, the addition of species like hydrogen halides (e.g., HBr) can result in a mixture of products due to the similar stability of potential carbocation intermediates formed at either carbon of the double bond stackexchange.comquora.comquora.com. For instance, the reaction of this compound with HBr can yield both 2-bromopentane and 3-bromopentane stackexchange.comquora.com.

Radical addition of hydrogen atoms to alkenes can also occur, particularly under conditions that favor radical mechanisms, such as in the presence of peroxides or light libretexts.orgchemguide.co.ukmasterorganicchemistry.com. In the case of this compound, the addition of H atoms to the double bond can lead to the formation of pentyl radicals, specifically 2-pentyl and 3-pentyl radicals, depending on the site of addition nist.gov. Studies have shown that H atoms add almost equally to the two double bond positions in (E)-2-pentene nist.govrsc.org. The resulting pentyl radicals can then undergo further reactions, such as isomerization or decomposition nist.gov.

Hydrogen atom abstraction reactions involve the removal of a hydrogen atom from the this compound molecule by a radical species, forming a new radical on the pentene backbone and a stable molecule from the abstracting radical. The ease of hydrogen abstraction is influenced by the type of C-H bond being attacked. Allylic hydrogen atoms, which are located on a carbon atom adjacent to the double bond, are generally more susceptible to abstraction due to the resonance stabilization of the resulting allylic radical acs.orgnih.govacs.org. Vinylic hydrogen atoms, directly attached to the double bond carbons, have higher energy barriers for abstraction nih.govacs.org.

In the context of this compound, abstraction can occur from the methyl group adjacent to the double bond (allylic), the methylene group adjacent to the double bond (allylic), or the methyl group at the end of the chain (alkylic). Radical species such as H atoms, methyl radicals, and hydroxyl radicals can participate in these abstraction reactions nist.govrsc.org. For example, methyl radicals can abstract hydrogen from this compound nist.gov.

Studies investigating the addition of various radicals to alkenes, while not always specifically focused on this compound, provide insights into the general reactivity patterns. For instance, the addition of ethyl radicals to alkenes has been studied, highlighting the influence of steric factors and the stability of the resulting adduct radical cdnsciencepub.com.

The relative rates of hydrogen atom addition to the different positions of the double bond in (E)-2-pentene have been experimentally determined.

Low-Temperature Oxidation Kinetics and Radical Propagation

The low-temperature oxidation of this compound is a complex process involving a series of radical chain reactions. This chemistry is particularly relevant in understanding phenomena like autoignition in combustion systems researchgate.netosti.gov. Low-temperature oxidation typically occurs in the temperature range of approximately 500-800 K researchgate.netresearchgate.netacs.org.

The process is initiated by the formation of free radicals, which can arise from various sources, including the decomposition of initiators or the reaction of the fuel with existing radicals in the system. Once formed, these radicals propagate the reaction chain through a series of elementary steps.

A key step in the low-temperature oxidation of alkenes, including this compound, is the addition of molecular oxygen (O₂) to alkyl radicals formed by initial radical attack (e.g., H atom abstraction or addition to the double bond) osti.govresearchgate.net. This forms alkylperoxy radicals (RO₂•). These alkylperoxy radicals can then undergo isomerization reactions, often involving intramolecular hydrogen atom transfer, to form hydroperoxyalkyl radicals (•QOOH) osti.govresearchgate.netnsf.gov.

The •QOOH radicals are crucial intermediates in the low-temperature oxidation pathway. They can undergo a second addition of O₂, forming hydroperoxyalkylperoxy radicals (OOQOOH•) osti.govresearchgate.net. The subsequent reactions of OOQOOH• radicals are central to chain branching at low temperatures. A significant pathway involves the isomerization of OOQOOH• to form ketohydroperoxides (KHP) and a hydroxyl radical (•OH) researchgate.net. The decomposition of KHPs, which contain a weak O-O bond, generates additional radicals, leading to chain branching and accelerating the oxidation process researchgate.netnsf.gov.

Radical propagation in the low-temperature oxidation of this compound involves a sequence of these addition, isomerization, and decomposition steps. For instance, the initial attack on this compound by a radical (e.g., •OH, H•, HO₂•) can lead to the formation of pentenyl or pentyl radicals nist.govrsc.org. These radicals then react with O₂ to form peroxy radicals, which continue the chain through the pathways described above.

Studies on the low-temperature oxidation of pentene isomers, including 1-pentene and this compound, have revealed differences in their reactivity. At low temperatures, 1-pentene has been shown to exhibit negative temperature coefficient (NTC) behavior and higher fuel reactivity compared to this compound researchgate.netosti.gov. This difference in reactivity is attributed to the specific reaction pathways available to the radicals formed from each isomer. The position of the double bond influences the stability of the initial radicals formed and the subsequent isomerization and decomposition pathways.

While detailed kinetic data specifically for the low-temperature oxidation of this compound can be complex and part of larger reaction mechanisms, the general principles of radical propagation involving O₂ addition, isomerization, and chain branching through species like ketohydroperoxides are applicable. The specific product distribution from this compound oxidation at low temperatures would depend on the relative rates of the various competing radical reactions, including addition to the double bond, hydrogen abstraction from different sites, and the subsequent reactions of the peroxy and hydroperoxyalkyl radicals.

The role of allylic radicals is particularly significant in alkene oxidation at low temperatures due to their favorable formation and reactivity with O₂ researchgate.netkaust.edu.sa. The reactions of allylic and alkenyl radicals with O₂ to produce dienes have also been emphasized in studies of alkene oxidation researchgate.net.

Computational Chemistry Approaches in 2-pentene Research

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules and materials. It approximates the electron density to calculate various properties, balancing accuracy and computational efficiency for systems larger than those typically studied by ab initio methods . DFT has been extensively applied to study 2-pentene, providing valuable information on its structure, stability, and reactivity, particularly in catalytic processes.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure or a transition state. This process is a crucial first step for calculating various molecular properties stackexchange.comnih.gov. For this compound, DFT calculations are used to determine the optimized geometries of its cis and trans isomers, as well as intermediates and transition states involved in its reactions researchgate.netaip.org.

Electronic structure analysis, often performed after geometry optimization, provides insights into the distribution of electrons within the molecule. This includes calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential maps, which are crucial for understanding chemical reactivity and interactions nih.govresearchgate.netjournaljmsrr.comnih.gov. DFT studies on substituted pentenes, such as 5-o-tolyl-2-pentene, have utilized B3LYP hybrid density functional theory with various basis sets (e.g., 6-31G(d) and 6-31++G(d,p)) to examine optimized geometric parameters and electronic properties researchgate.net. These studies can help determine the relative stability of different isomers, with findings suggesting, for instance, that the trans isomer of 5-o-tolyl-2-pentene is the most stable form researchgate.net.

Transition State Elucidation and Activation Energy Calculations

Identifying transition states (TS) is fundamental to understanding reaction mechanisms and kinetics. A transition state represents the highest energy point along the lowest energy pathway connecting reactants to products mdpi.com. DFT is a common method for locating transition states and calculating the associated activation energy barriers, which dictate the reaction rate mdpi.comresearchgate.netaip.orgacs.org.

In the context of this compound, DFT studies have been employed to elucidate the transition states and calculate activation energies for reactions such as isomerization and C-H/C-C bond activation aip.orgmaterialsdesign.com. For example, DFT investigations of this compound isomerization catalyzed by acidic zeolites like H-ZSM-22 have explored different reaction scenarios and determined activation energies for proposed mechanisms materialsdesign.com. These studies often involve testing different possible pathways and identifying the one with the lowest activation energy as the most likely route materialsdesign.com. The improved dimer method is one technique used within DFT to determine activation energies by identifying transition states researchgate.net.

Studies on the reaction of lanthanum with this compound have also utilized DFT (specifically B3LYP/6-311+G(d,p)) to calculate the stationary points, including intermediates and transition states, and their relative energies for C-H and C-C bond activation pathways aip.org. These calculations provide energy profiles that illustrate the feasibility and kinetics of different reaction channels aip.org.

Reaction Pathway Prediction and Mechanism Validation

DFT calculations are invaluable for predicting plausible reaction pathways and validating proposed mechanisms by calculating the energies of reactants, intermediates, transition states, and products researchgate.netacs.orgosti.govchinesechemsoc.orgacs.org. By comparing the energy profiles of different potential pathways, researchers can determine the most energetically favorable route, providing strong theoretical support for reaction mechanisms.

For this compound, DFT has been used to investigate mechanisms such as skeletal isomerization in zeolites researchgate.netmaterialsdesign.com. Studies have evaluated mechanisms involving alkyl shifts versus those involving protonated cyclopropane intermediates, concluding that the latter is a more likely pathway due to lower activation energies and the formation of relatively stable intermediates materialsdesign.com. DFT can also help to understand the influence of catalysts and confinement effects on reaction pathways researchgate.net. Furthermore, DFT studies have been used to explore the mechanisms of metal-catalyzed reactions involving pentenes, such as hydrogenation and isomerization, providing insights into the roles of intermediates and the energetics of key steps osti.govchinesechemsoc.org.

Molecular Dynamics (MD) Simulations in this compound Systems

Molecular Dynamics (MD) simulations track the time evolution of a molecular system by solving Newton's equations of motion for the atoms on a potential energy surface acs.orgnih.gov. This approach provides dynamic information about molecular behavior, including conformational changes, interactions, and the stability and dynamics of intermediate species acs.orgnih.govsemanticscholar.org. First-principles MD simulations, where the potential energy surface is determined by solving the quantum-mechanical problem for electrons on the fly, offer a high level of accuracy acs.org.

Intermediate Species Dynamics and Stability